molecular formula C13H9BrOS B8454690 4-[(2-Bromophenyl)thio]benzaldehyde

4-[(2-Bromophenyl)thio]benzaldehyde

Cat. No.: B8454690
M. Wt: 293.18 g/mol
InChI Key: CFILGNGLZIUVTQ-UHFFFAOYSA-N
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Description

4-[(2-Bromophenyl)thio]benzaldehyde is a benzaldehyde derivative featuring a 2-bromophenylthio group (-S-C₆H₄-Br) at the para position of the benzaldehyde core. This compound combines the electrophilic aldehyde moiety with a sulfur-linked brominated aromatic substituent, which confers unique electronic and steric properties. The bromine atom acts as an electron-withdrawing group, while the thioether linkage enhances nucleophilicity at the sulfur atom, making the compound reactive in cross-coupling and condensation reactions .

Properties

Molecular Formula

C13H9BrOS

Molecular Weight

293.18 g/mol

IUPAC Name

4-(2-bromophenyl)sulfanylbenzaldehyde

InChI

InChI=1S/C13H9BrOS/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H

InChI Key

CFILGNGLZIUVTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SC2=CC=C(C=C2)C=O)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural analogs and their substituent effects:

Compound Name Substituent(s) Electronic Effect Key Reactivity/Applications Reference
4-[(2-Bromophenyl)thio]benzaldehyde -S-(2-Bromophenyl) Strong electron-withdrawing Cross-coupling, heterocycle synthesis
4-(N,N-Dimethylamino)benzaldehyde -N(CH₃)₂ Electron-donating Cyanine dye synthesis (78% yield)
4-(Trifluoromethyl)benzaldehyde -CF₃ Electron-withdrawing Antimicrobial derivatives
4-(1-Pyrrolidinyl)benzaldehyde -N-(pyrrolidinyl) Electron-donating Photoinitiator synthesis
4-[4′-(N,N-Diethylamino)styryl]benzaldehyde -CH=CH-(4-NEt₂-C₆H₄) Conjugated electron-donating Solvatochromic dyes

Key Observations :

  • Electron-withdrawing groups (e.g., -Br, -CF₃) reduce electron density at the aldehyde group, slowing nucleophilic additions but enhancing electrophilic aromatic substitution.
  • Electron-donating groups (e.g., -NMe₂, -NEt₂) increase aldehyde reactivity in condensations, as seen in high-yield cyanine dye synthesis .
  • The thioether linkage in this compound provides a versatile site for further functionalization (e.g., oxidation to sulfones or nucleophilic displacement of bromine) .

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